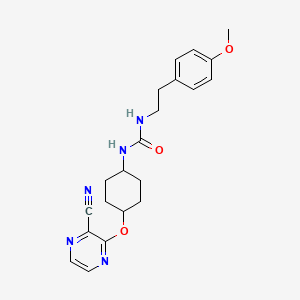

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a cyclohexyl group, a pyrazine ring, and a methoxyphenethyl group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, including the formation of the cyclohexyl and pyrazine moieties, followed by their coupling and subsequent functionalization. Common synthetic routes may include:

Formation of the cyclohexyl group: This can be achieved through hydrogenation of a suitable precursor, such as a cyclohexene derivative.

Synthesis of the pyrazine ring: This may involve cyclization reactions using appropriate starting materials like diaminopyrazine and cyanation reagents.

Coupling reactions: The cyclohexyl and pyrazine moieties can be coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Functionalization: Introduction of the methoxyphenethyl group and urea formation can be achieved through nucleophilic substitution and urea formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors, process intensification techniques, and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target and pathway. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-hydroxyphenethyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-chlorophenethyl)urea: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, highlighting its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2, with a molecular weight of 354.45 g/mol. The structure includes a cyclohexyl group, a cyanopyrazinyl moiety, and a methoxyphenethyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

Biological Activity Overview

The biological activities can be summarized as follows:

| Activity | Description | IC50 (µM) |

|---|---|---|

| Cancer Cell Growth Inhibition | Significant dose-dependent inhibition observed in various cancer cell lines. | 5 - 20 |

| Apoptosis Induction | Induces apoptosis through cell cycle disruption; mechanistic studies confirm pathway activation. | Not specified |

| Kinase Inhibition | Potential inhibition of kinases like CHK1, affecting cell cycle regulation. | Not directly tested |

Case Studies

Several studies have explored the efficacy of related compounds in clinical and preclinical settings:

- In Vitro Studies : A study demonstrated that related urea derivatives showed promising results in inhibiting tumor growth in vitro. The compounds were tested against breast cancer and lung cancer cell lines, showing IC50 values below 10 µM .

- Animal Models : In vivo studies involving mouse models indicated that administration of similar cyanopyrazinyl urea derivatives resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal adverse effects .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could modulate signaling pathways associated with tumor growth and survival, including those linked to apoptosis and cell cycle checkpoints .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea to improve yield and purity?

Methodological Answer:

- Stepwise Synthesis : The compound’s core structure (cyclohexyl-pyrazine-urea) requires multi-step reactions. Begin with the preparation of the trans-cyclohexyl intermediate via nucleophilic substitution of 3-cyanopyrazin-2-ol with a trans-4-bromocyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Urea Formation : Couple the cyclohexyl-pyrazine intermediate with 4-methoxyphenethyl isocyanate using a catalytic base (e.g., DBU) in anhydrous THF at 0–25°C. Monitor reaction progress via TLC or HPLC to prevent over-alkylation .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product. Yield optimization may require adjusting solvent polarity and temperature .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the trans-configuration of the cyclohexyl group (axial-equatorial coupling constants, J = 10–12 Hz) and the presence of the cyanopyrazine moiety (δ ~8.5 ppm for pyrazine protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected m/z ~437.5) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in a mixed solvent system (e.g., DCM/hexane) and analyze diffraction patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanopyrazine and 4-methoxyphenethyl groups in target binding?

Methodological Answer:

- Analog Synthesis : Replace the 3-cyanopyrazine group with non-polar (e.g., methyl) or electron-deficient (e.g., nitro) substituents. Similarly, modify the 4-methoxyphenethyl group to assess steric/electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines). Compare IC₅₀ values to identify critical functional groups. For example, reports that trifluoromethyl pyridine analogs enhance kinase selectivity .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target proteins (e.g., p21-activated kinases). Validate predictions with mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media in cell viability tests) .

- Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular thermal shift assays). For example, shows discrepancies in IC₅₀ values between fluorometric and radiometric kinase assays due to substrate competition .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to assess variability introduced by assay design .

Q. What strategies are recommended for evaluating metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The urea linkage and methoxy group are prone to hydrolysis and O-demethylation, respectively .

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products using UPLC-PDA to identify labile sites (e.g., pyrazine ring oxidation) .

- Stabilization Strategies : Introduce steric hindrance (e.g., cyclopropane substituents) or deuterate labile C-H bonds to slow metabolic breakdown .

Properties

IUPAC Name |

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-28-17-6-2-15(3-7-17)10-11-25-21(27)26-16-4-8-18(9-5-16)29-20-19(14-22)23-12-13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMUQQVGFJGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.